Euonymoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

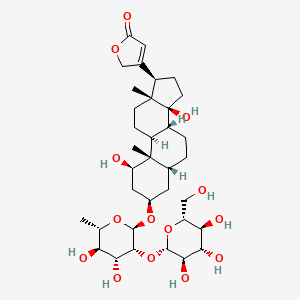

Euonymoside A is a cardenolide glycoside . It was isolated from the bark of Euonymus sieboldianus . It is known for its potent cytotoxic activity against some neoplastic cell lines .

Molecular Structure Analysis

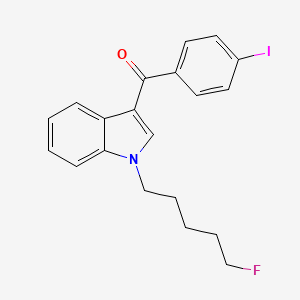

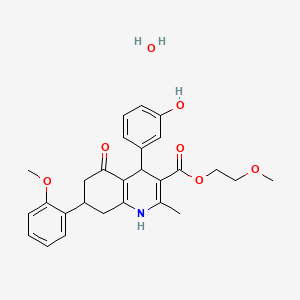

Euonymoside A has a molecular formula of C35H54O14 . Its structure was elucidated as acovenosigenin A (1β, 3β, 14β-trihydroxy-5β-cardenolide) 3-O-β-D-glucopyranosyl (1→6)-β-D-glucopyranosyl (1→4)-α-L-rhamnopyranoside .Physical And Chemical Properties Analysis

Euonymoside A has a molecular weight of 698 . More detailed physical and chemical properties might be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación

Cytotoxic Effects and Potential Anti-Cancer Applications

Euonymoside A, a cardenolide glycoside isolated from the bark of Euonymus sieboldianus, has demonstrated significant cytotoxic effects. It exhibits potent cytotoxic activity against various cancer cell lines, including human lung carcinoma (A549) and human ovary adenocarcinoma (SK-OV-3), with IC50 values of 0.06 and 0.4 micrograms/ml, respectively (Baek et al., 1994). Similarly, other studies have isolated cytotoxic cardenolides, including euonymoside A, from Euonymus alata, which have shown potent cytotoxic activity against neoplastic cell lines (Kitanaka et al., 1996).

Potential Anti-Diabetic and Anti-Hyperlipidemic Effects

Euonymus alatus, known for containing euonymoside A, has been used as a folk medicine in Asian countries for regulating blood circulation and treating dysmenorrhea. It has shown anti-hyperglycemic activity by enhancing insulin secretion. A study on high-fat diet-induced hyperglycemic and hyperlipidemic ICR mice indicated that Euonymus alatus extract exerted beneficial effects on glucose and lipid homeostasis, suggesting its potential in treating obesity-related diabetes and non-alcoholic fatty liver disease (Park et al., 2005).

Anti-Inflammatory Effects

Euonymus alatus extract has demonstrated anti-inflammatory effects, particularly by attenuating NF-κB activation via IKKβ inhibition in RAW 264.7 cells. This property may provide insights into the inhibitory effects of the extract on lipopolysaccharide (LPS)-mediated inflammation (Oh et al., 2011).

Broad Pharmacological Potential

Comprehensive studies on Euonymus alatus, a source of euonymoside A, have revealed its extensive use in traditional medicine for various diseases such as dysmenorrhea, dysentery, rheumatism, and others. More than 230 chemical constituents, including euonymoside A, have been identified, with flavonoids and steroids being the most important bioactive substances. These constituents are known for a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, hepatoprotective, antioxidant, and antibacterial effects, highlighting the broad potential of Euonymus alatus in pharmacological research (Fan et al., 2020).

Propiedades

Número CAS |

155740-04-8 |

|---|---|

Nombre del producto |

Euonymoside A |

Fórmula molecular |

C35H54O14 |

Peso molecular |

698.803 |

Nombre IUPAC |

3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O14/c1-15-25(39)28(42)30(49-31-29(43)27(41)26(40)22(13-36)48-31)32(46-15)47-18-11-17-4-5-21-20(34(17,3)23(37)12-18)6-8-33(2)19(7-9-35(21,33)44)16-10-24(38)45-14-16/h10,15,17-23,25-32,36-37,39-44H,4-9,11-14H2,1-3H3/t15-,17+,18+,19+,20-,21+,22+,23+,25-,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |

Clave InChI |

DPHZHOXPZJMWTP-NDAFQYKHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)OC7C(C(C(C(O7)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B583775.png)

![(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583779.png)

![DL-[2-13C]Glyceraldehyde](/img/structure/B583784.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)